molecular formula C21H18N2O2 B5160850 2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone

2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B5160850
M. Wt: 330.4 g/mol
InChI Key: VDPSMZHUXSLURS-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a benzyloxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzyl alcohol and 2-benzyloxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired quinazolinone compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

2-[2-(Benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[2-(Benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in disease progression.

Comparison with Similar Compounds

2-[2-(Benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone can be compared with other quinazolinone derivatives, such as:

    2-Phenylquinazolinone: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    2-(4-Methoxyphenyl)quinazolinone:

    2-(2-Hydroxyphenyl)quinazolinone: The presence of a hydroxy group influences its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21-16-10-4-6-12-18(16)22-20(23-21)17-11-5-7-13-19(17)25-14-15-8-2-1-3-9-15/h1-13,20,22H,14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPSMZHUXSLURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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